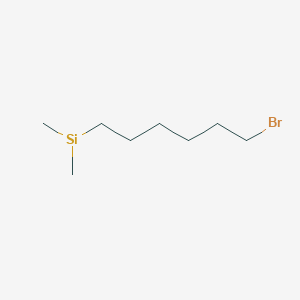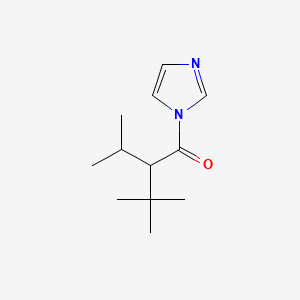
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one is a compound that belongs to the imidazole family. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Métodos De Preparación
The synthesis of 1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one involves several steps. One common method is the reaction of imidazole with an appropriate ketone under acidic or basic conditions. The reaction conditions can vary, but typically involve heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Análisis De Reacciones Químicas
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one can be compared with other imidazole-containing compounds, such as clemizole, etonitazene, and enviroxime. These compounds share similar structural features but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
110577-45-2 |
|---|---|
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-imidazol-1-yl-3,3-dimethyl-2-propan-2-ylbutan-1-one |
InChI |
InChI=1S/C12H20N2O/c1-9(2)10(12(3,4)5)11(15)14-7-6-13-8-14/h6-10H,1-5H3 |
Clave InChI |
SQKPVBVGUYXFJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1C=CN=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
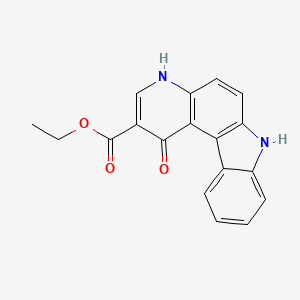
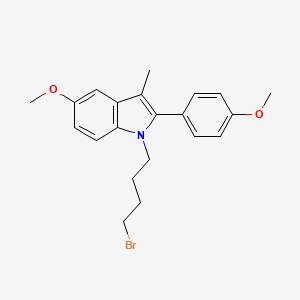
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)

![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
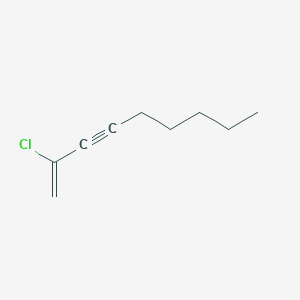
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)

![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
